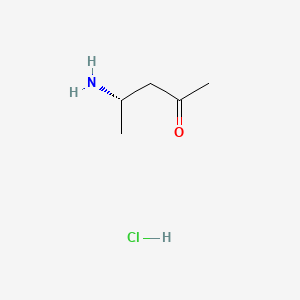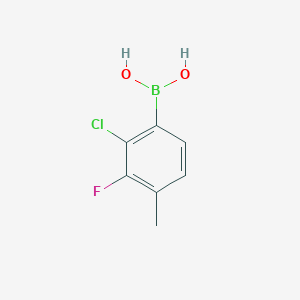![molecular formula C8H10BNO2 B14029415 5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)
5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE is a heterocyclic compound that contains a boron atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with a boron reagent in the presence of a base and a catalyst in an organic solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, esters, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its use in treating various diseases and conditions, particularly those involving boron-containing compounds.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes .
作用機序
The mechanism of action of 1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
Uniqueness
1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE is unique due to the presence of a boron atom within its structure, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H10BNO2 |
|---|---|
分子量 |
162.98 g/mol |
IUPAC名 |
1-hydroxy-3-methyl-3H-2,1-benzoxaborol-5-amine |
InChI |
InChI=1S/C8H10BNO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,10H2,1H3 |
InChIキー |
UREFGLPDVAPGJW-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=C(C=C2)N)C(O1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B14029332.png)




![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)



![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)



